molecular formula C24H32N2O4S B2470717 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 921993-12-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2470717
CAS RN: 921993-12-6
M. Wt: 444.59
InChI Key: PXPMCLOZGHPREN-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O4S and its molecular weight is 444.59. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is synthesized through a novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides, resulting in the formation of tetrahydrobenzo[b][1,4]oxazepine derivatives under ambient temperature conditions (Shaabani et al., 2010).
  • Another study reports the synthesis of benzimidazole-tethered oxazepine hybrids, providing insights into their molecular structure, electrostatic potential, and potential nonlinear optical properties (Almansour et al., 2016).

Catalysis and Green Chemistry

  • A special catalytic system is reported for the efficient synthesis of malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives in an eco-friendly manner, demonstrating the compound's relevance in green chemistry (Babazadeh et al., 2016).

Potential in Medicinal Chemistry

  • Research on primary sulfonamide group in [1,4]oxazepine-based compounds shows strong inhibition of human carbonic anhydrases, highlighting its medicinal chemistry applications (Sapegin et al., 2018).
  • Studies on the synthesis of benzoxazepine and malonamide derivatives in aqueous media suggest their potential use in pharmaceutical contexts (Vessally et al., 2017).

Photophysical Properties

  • Research involving the synthesis of pyrrole-fused dibenzo[b,f][1,4]oxazepines reveals interesting photophysical properties, such as strong blue emission, which could have applications in material science or photodynamic therapy (Petrovskii et al., 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-15(2)13-26-20-9-8-19(12-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-11-17(4)16(3)10-18(22)5/h8-12,15,25H,13-14H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMCLOZGHPREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide

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